molecular formula C23H21N5O2 B5066628 2-methyl-4-[4-(5-nitro-8-quinolinyl)-1-piperazinyl]quinoline

2-methyl-4-[4-(5-nitro-8-quinolinyl)-1-piperazinyl]quinoline

Cat. No. B5066628
M. Wt: 399.4 g/mol
InChI Key: BDDPXUZRHMQXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-methyl-4-[4-(5-nitro-8-quinolinyl)-1-piperazinyl]quinoline” is a complex organic compound with the molecular formula C23H21N5O2 . It is a derivative of quinoline, which is an important parent compound in the family of quinolones .


Synthesis Analysis

The synthesis of quinolones often involves ring-closing reactions . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 399.445 Da . It is a derivative of 4-quinolone, which exists in equilibrium with a minor tautomer, 4-hydroxyquinoline .


Chemical Reactions Analysis

Quinoline derivatives have been used in various chemical reactions. For instance, the synthesis of quinoline via aniline and glycerine has been reported . Moreover, the chemical synthesis of quinolones often involves ring-closing reactions .

properties

IUPAC Name

2-methyl-4-[4-(5-nitroquinolin-8-yl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-16-15-22(17-5-2-3-7-19(17)25-16)27-13-11-26(12-14-27)21-9-8-20(28(29)30)18-6-4-10-24-23(18)21/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDPXUZRHMQXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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